molecular formula C16H27NO2 B099705 1-DODECYL-PYRROLE-2,5-DIONE CAS No. 17616-03-4

1-DODECYL-PYRROLE-2,5-DIONE

Cat. No. B099705
Key on ui cas rn: 17616-03-4
M. Wt: 265.39 g/mol
InChI Key: SJLLJZNSZJHXQN-UHFFFAOYSA-N
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Patent
US04780546

Procedure details

The same reactor as used in Example 7 was adopted. In this reactor, a solution of 120 g of maleic anhydride in 360 g of tetrahydronaphthalene was placed. Then, a solution of 220 g of dodecylamine and 1760 g of tetrahydronaphthalene was added thereto at 40° C. over a period of 120 minutes. After the addition was completed, the resultant mixture and 65.4 g of ortho-phosphoric acid (purity 89% by weight), 1.344 g of methoxybenzoquinone, and 0.1 g of zinc acetate added thereto were heated at 210° C. for one hour to effect reaction. Thereafter, the resultant reaction mixture was cooled to 30° C. and separated into a water layer and a tetrahydronaphthalene layer. The tetrahydronaphthalene layer was distilled to expel tetrahydronaphthalene. Consequently, there was obtained 285 g of slightly impure N-dodecyl maleimide. It was found to have purity of 92.3% by weight, indicating the yield thereof to be 83.5 mol % based on dodecylamine.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
360 g
Type
solvent
Reaction Step One
Quantity
220 g
Type
reactant
Reaction Step Two
Quantity
1760 g
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
65.4 g
Type
reactant
Reaction Step Three
Quantity
1.344 g
Type
reactant
Reaction Step Three
Quantity
0.1 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])O[C:4](=[O:5])[CH:3]=[CH:2]1.[CH2:8]([NH2:20])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19].P(=O)(O)(O)O.COC1C(=O)C=CC(=O)C=1>C1C2C(=CC=CC=2)CCC1.C([O-])(=O)C.[Zn+2].C([O-])(=O)C>[CH2:8]([N:20]1[C:4](=[O:5])[CH:3]=[CH:2][C:1]1=[O:7])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19] |f:5.6.7|

Inputs

Step One
Name
Quantity
120 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Name
Quantity
360 g
Type
solvent
Smiles
C1CCCC2=CC=CC=C12
Step Two
Name
Quantity
220 g
Type
reactant
Smiles
C(CCCCCCCCCCC)N
Name
Quantity
1760 g
Type
solvent
Smiles
C1CCCC2=CC=CC=C12
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
65.4 g
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
1.344 g
Type
reactant
Smiles
COC=1C(C=CC(C1)=O)=O
Name
Quantity
0.1 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Zn+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
210 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
Thereafter, the resultant reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 30° C.
CUSTOM
Type
CUSTOM
Details
separated into a water layer
DISTILLATION
Type
DISTILLATION
Details
The tetrahydronaphthalene layer was distilled

Outcomes

Product
Details
Reaction Time
120 min
Name
Type
product
Smiles
C(CCCCCCCCCCC)N1C(C=CC1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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